4-(4-Hydroxy-phenylazo)benzoic acid ethyl ester

描述

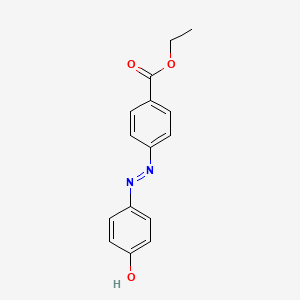

4-(4-Hydroxy-phenylazo)benzoic acid ethyl ester is an azo compound characterized by a benzoic acid ethyl ester backbone with a 4-hydroxyphenylazo (-N=N-C₆H₄-OH) substituent at the para position (Figure 1). This compound’s structure combines the electron-withdrawing ester group with the electron-donating hydroxy group, creating a push-pull system that may influence its optical and chemical behavior .

属性

IUPAC Name |

ethyl 4-[(4-hydroxyphenyl)diazenyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-2-20-15(19)11-3-5-12(6-4-11)16-17-13-7-9-14(18)10-8-13/h3-10,18H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAJNFFVGJSFEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxy-phenylazo)benzoic acid ethyl ester typically involves the diazotization of 4-aminobenzoic acid followed by coupling with phenol. The reaction conditions generally include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction .

Diazotization: 4-aminobenzoic acid is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

Coupling Reaction: The diazonium salt is then reacted with phenol in an alkaline medium to form the azo compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale diazotization and coupling reactions. These processes are optimized for yield and purity, with careful control of reaction temperatures, pH, and reagent concentrations .

化学反应分析

Types of Reactions

4-(4-Hydroxy-phenylazo)benzoic acid ethyl ester undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction of the azo group can yield corresponding amines.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Alkylated or acylated derivatives.

科学研究应用

Dyes and Pigments

One of the primary applications of 4-(4-Hydroxy-phenylazo)benzoic acid ethyl ester is in the production of dyes and pigments. Due to its azo structure, the compound exhibits vibrant colors, making it suitable for use in textiles, inks, and plastics. The stability of the dye under various environmental conditions enhances its applicability in commercial products.

Biological Studies

Research has indicated that derivatives of 4-(4-Hydroxy-phenylazo)benzoic acid exhibit significant biological activities, including antimicrobial and antioxidant properties. Studies have shown that these compounds can inhibit the growth of certain bacteria and fungi, suggesting potential applications in pharmaceuticals and food preservation . Additionally, their antioxidant properties may contribute to health benefits by neutralizing free radicals in biological systems.

Materials Science

In materials science, this compound has been explored for its role as a polymer additive. Its incorporation into polymer matrices can enhance thermal stability and UV resistance. The azo group can also facilitate cross-linking reactions, leading to the development of new materials with tailored properties for specific applications .

Case Study 1: Antimicrobial Activity

A study published in Molecular Crystals and Liquid Crystals investigated the antimicrobial properties of various hydroxybenzoic acid derivatives, including this compound. The results demonstrated that the compound exhibited significant inhibitory effects against Gram-positive bacteria, indicating its potential as a natural preservative in food products .

Case Study 2: Dye Applications

Research conducted on azo dyes highlighted the effectiveness of this compound in dyeing cotton fabrics. The study revealed that fabrics dyed with this compound maintained colorfastness under washing conditions better than traditional dyes, showcasing its commercial viability .

作用机制

The mechanism of action of 4-(4-Hydroxy-phenylazo)benzoic acid ethyl ester involves its interaction with molecular targets through its azo group. The compound can undergo photoisomerization, where the azo group switches between trans and cis configurations upon exposure to light. This property is exploited in various applications, including molecular switches and sensors .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations in Benzoic Acid Esters

The following table compares 4-(4-Hydroxy-phenylazo)benzoic acid ethyl ester with structurally related benzoic acid esters, highlighting key differences in substituents, applications, and properties:

Key Insights :

- Azo vs. Non-Azo Derivatives: The azo group (-N=N-) in the target compound enables unique photochemical and redox properties compared to Schiff bases (e.g., benzylideneamino in ) or heteroaromatic substituents (e.g., pyridinyl in ). Azo compounds are prone to cis-trans isomerism and reduction under specific conditions, which can be exploited in drug delivery or environmental sensing .

- Functional Group Effects : The hydroxy group in the target compound increases polarity compared to sulfonate (in ) or methyl esters (e.g., in ’s anti-tumor methyl esters). However, it is less water-soluble than sulfonated analogs.

Data Tables

Table 1: Physicochemical Properties

生物活性

4-(4-Hydroxy-phenylazo)benzoic acid ethyl ester, commonly referred to as an azo compound, is a derivative of p-hydroxybenzoic acid. This compound has gained attention in various fields due to its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This article provides an in-depth review of the biological activities associated with this compound, supported by data tables and relevant case studies.

- Chemical Formula : CHNO

- CAS Number : 4418-89-7

- Molecular Weight : 273.29 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. The presence of the hydroxyl group enhances its efficacy.

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Effective |

| Candida albicans | Moderate |

| Aspergillus niger | Moderate |

A study highlighted that the compound's lipophilicity plays a crucial role in its antimicrobial effectiveness, suggesting that longer alkyl chains may enhance activity by improving membrane penetration .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 75 |

| ABTS Radical Scavenging | 50 |

The compound has shown a protective effect against lipid peroxidation, indicating its potential use as a natural antioxidant in food and pharmaceutical applications .

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. In vitro assays have shown selective cytotoxicity against specific tumor cell lines.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 20 |

| HeLa (Cervical Cancer) | 15 |

These findings indicate that further investigation into the mechanisms of action and potential therapeutic applications is warranted .

Case Studies

- Antimicrobial Efficacy Study : A comprehensive study evaluated the antimicrobial effects of various esters of p-hydroxybenzoic acid, including the ethyl ester. Results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, establishing its potential as a preservative in cosmetics and pharmaceuticals .

- Antioxidant Mechanism Investigation : Research focused on the antioxidant mechanisms revealed that the ester significantly reduced oxidative damage in cellular models, suggesting its utility in preventing diseases related to oxidative stress .

- Cytotoxicity Assessment : A recent study explored the cytotoxic effects of this compound on cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, highlighting its potential as an anticancer agent .

常见问题

Basic Question: What synthetic methodologies are recommended for 4-(4-Hydroxy-phenylazo)benzoic acid ethyl ester, and how are reaction conditions optimized?

Answer:

The synthesis typically involves azo coupling followed by esterification. Key steps include:

- Azo Coupling: React 4-hydroxyaniline with a diazonium salt of 4-aminobenzoic acid under acidic conditions (pH 4–6) to form the azo bond .

- Esterification: Treat the intermediate with ethanol in the presence of a catalyst (e.g., H₂SO₄ or DCC) under reflux (70–80°C) to form the ethyl ester .

- Optimization: Control temperature to avoid side reactions (e.g., hydrolysis of the ester group) and use inert atmospheres (N₂/Ar) to stabilize the azo group during synthesis .

Basic Question: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 350–450 nm, azo chromophore) to assess purity (>98%) .

- Mass Spectrometry (MS): ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 297.3 for C₁₅H₁₄N₂O₃) .

Advanced Question: How do thermal stability and phase transitions influence its application in liquid crystalline materials?

Answer:

- Thermogravimetric Analysis (TGA): Evaluate decomposition temperatures (e.g., >250°C indicates suitability for high-temperature applications) .

- Differential Scanning Calorimetry (DSC): Identify mesophase transitions (e.g., enantiotropic smectic phases) by heating/cooling cycles (rate: 5°C/min) .

- Structure-Property Relationship: The azo group enables photo-responsive behavior, while the ethyl ester enhances solubility in organic matrices .

Advanced Question: How can researchers resolve contradictions in spectroscopic data across different synthetic batches?

Answer:

- Elemental Analysis: Compare calculated vs. found %C, %H, %N to confirm stoichiometry (e.g., C₁₅H₁₄N₂O₃ requires C: 65.67%, H: 5.11%, N: 9.52%) .

- X-ray Crystallography: Resolve ambiguities in molecular conformation (e.g., trans vs. cis azo configuration) .

- Batch Consistency: Standardize reaction quenching and purification (e.g., column chromatography with silica gel, eluent: hexane/ethyl acetate) .

Advanced Question: What strategies mitigate photodegradation of the azo group in experimental applications?

Answer:

- UV Stabilizers: Add 1% w/w hindered amine light stabilizers (HALS) to formulations .

- Encapsulation: Use polymeric matrices (e.g., PMMA) to shield the azo group from UV exposure .

- Kinetic Studies: Monitor degradation via UV-Vis spectroscopy (λ = 450 nm) under controlled light intensity (e.g., 100 mW/cm²) .

Advanced Question: How is computational modeling applied to predict interactions in host-guest systems?

Answer:

- Density Functional Theory (DFT): Optimize geometry (B3LYP/6-31G*) to calculate dipole moments and polarizability for LC applications .

- Molecular Docking: Simulate binding with biological targets (e.g., enzymes) using AutoDock Vina; focus on the azo group’s electrostatic interactions .

- Solubility Parameters: Predict solvent compatibility via Hansen solubility parameters (δD, δP, δH) .

Advanced Question: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

- Catalyst Selection: Use chiral catalysts (e.g., (R)-BINOL) for asymmetric synthesis of intermediates .

- Process Analytical Technology (PAT): Implement inline FTIR to monitor reaction progression and byproduct formation .

- Crystallization Control: Optimize solvent mixtures (e.g., ethanol/water) to isolate enantiopure crystals .

Advanced Question: How does the compound’s electronic structure influence its UV-Vis absorption profile?

Answer:

- π→π Transitions:* The azo group (N=N) and conjugated aromatic system result in strong absorbance at 350–450 nm .

- Solvatochromism: Test in solvents of varying polarity (e.g., hexane vs. DMSO); redshift observed in polar solvents due to stabilization of excited states .

- TD-DFT Calculations: Simulate electronic transitions to correlate experimental and theoretical spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。